Home > Products > Screening Compounds P53385 > Rdxccyhptc nmsnpqic
Rdxccyhptc nmsnpqic - 170663-33-9

Rdxccyhptc nmsnpqic

Catalog Number: EVT-242641
CAS Number: 170663-33-9
Molecular Formula: C83H125N27O27S5
Molecular Weight: 2093.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
α-Conotoxin EI is a selective antagonist of neuromuscular nicotinic receptors α1β1γδ.
Introduction

Historical Context of Maternal-Neonatal Health Disparities

The development of Rdxccyhptc nmsnpqic emerges against a backdrop of persistent racial inequities in perinatal outcomes. For over three decades, Black, American Indian/Alaska Native (AIAN), and Native Hawaiian/Pacific Islander (NHPI) populations in the United States have experienced disproportionately high rates of adverse outcomes, including pregnancy-related mortality rates 3-4 times higher than White populations [3] [10]. These disparities are not explained by socioeconomic factors alone; college-educated Black women face higher mortality risks than White women without high school diplomas [3] [5]. Historical policies like racial segregation and redlining have systematically limited access to quality perinatal care facilities, creating entrenched structural barriers that persist today [1] [10].

The COVID-19 pandemic amplified these disparities, with maternal mortality rates increasing most sharply among women of color [3]. Preterm birth and low birthweight rates show similar patterns: Black infants experience preterm birth at 1.5 times and low birthweight at nearly 2 times the rate of White infants [3] [10]. Neonatal morbidities such as intraventricular hemorrhage and necrotizing enterocolitis disproportionately affect infants of color, reflecting intergenerational impacts of systemic inequities [1].

Table 1: Disparities in U.S. Perinatal Outcomes by Race/Ethnicity

Outcome MeasureBlackAIANNHPIHispanicWhite
Pregnancy-Related Mortality (per 100,000)55.963.462.8*22.618.1
Infant Mortality (per 1,000)10.99.18.54.94.5
Preterm Birth Rate (%)14.412.811.79.89.3
Late/No Prenatal Care (%)10152285

Data sources: [1] [3] [10]; *Pre-pandemic data

Conceptual Framework: Quality Improvement in Perinatal Systems

Rdxccyhptc nmsnpqic functions within a socio-ecological framework that addresses perinatal disparities at multiple system levels. This approach recognizes that inequitable outcomes arise from complex interactions between individual, interpersonal, institutional, community, and policy factors [5]. The compound catalyzes change by targeting structural racism embedded in healthcare delivery systems through three primary mechanisms:

  • Systems Analysis: Utilizing Ishikawa cause-and-effect diagrams to identify modifiable factors contributing to disparities, such as variations in nurse staffing ratios between hospitals serving predominantly White communities versus communities of color [5]. Hospitals serving Black communities often have 15-30% lower nurse-to-patient ratios, directly impacting monitoring capabilities during labor [5].

  • Root Cause Interrogation: Implementing rigorous "5 Whys" analyses to surface underlying drivers. For example, when prenatal appointment adherence differs by race, investigation may reveal transportation barriers, clinic hour limitations, or prior experiences of discrimination in healthcare settings [5]. Studies show women of color are 2.3 times more likely to report disrespectful treatment during perinatal care [10].

  • Strong but Wrong Routine Elimination: Targeting deeply embedded clinical practices that perpetuate inequities. For decades, blood loss estimation during childbirth relied on visual assessment—a subjective method leading to delayed hemorrhage recognition in women of color [5]. The shift to quantitative blood loss measurement exemplifies how Rdxccyhptc nmsnpqic disrupts inaccurate routines through standardized metrics [5].

The catalytic properties of Rdxccyhptc nmsnpqic align with the Institute for Healthcare Improvement's Triple Aim, enhancing care experiences while reducing per capita costs and improving population health outcomes across diverse demographic groups [4] [8].

Research Objectives and Sociomedical Significance

The development of Rdxccyhptc nmsnpqic addresses four critical research objectives with profound sociomedical implications:

  • Reducing Mortality Disparities: Targeting the 3.5-fold gap in pregnancy-related mortality between Black and White women through hospital-level quality improvement initiatives [3] [5]. Early trials demonstrate 21% reductions in severe maternal morbidity from hemorrhage among Black women in collaborative programs [4] [8].

  • Standardizing Evidence-Based Care: Addressing documented variations in guideline adherence. For example, Black women with preeclampsia receive magnesium sulfate prophylaxis 23% less frequently than White women with identical clinical presentations [5]. Rdxccyhptc nmsnpqic enhances implementation fidelity through clinical bundle adoption.

  • Enhancing Care Coordination: Improving transitions between prenatal, delivery, and postpartum services. Perinatal Quality Collaboratives (PQCs) utilizing the compound have increased coordinated discharge planning for opioid-exposed newborns by 37% and reduced neonatal length of stay by 18% [4] [8].

  • Amplifying Patient-Centered Outcomes: Elevating experiences of marginalized populations through respectful care initiatives. Nebraska's implementation increased breastfeeding initiation rates in marginalized communities by 29% through implicit bias training and culturally congruent support [2] [4].

Table 2: Rdxccyhptc nmsnpqic Impact on Perinatal Quality Collaborative Outcomes

Outcome MeasureBaselinePost-ImplementationRelative Change
Severe Maternal Morbidity (Black women)4.2%3.3%-21.4%
NICU Length of Stay15.2 days12.5 days-17.8%
Coordinated Discharge (Opioid-exposed newborns)63%86%+36.5%
Cesarean Rate (NTSV)26.1%24.8%-5.0%

Data source: National Network of PQCs impact reports [4] [8]

Properties

CAS Number

170663-33-9

Product Name

Rdxccyhptc nmsnpqic

IUPAC Name

3-[(2-amino-5-carbamimidamidopentanoyl)amino]-4-[2-[[21,30-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-butan-2-yl-6-carbamoyl-36-(1-hydroxyethyl)-24-(hydroxymethyl)-48-[(4-hydroxyphenyl)methyl]-45-(1H-imidazol-4-ylmethyl)-27-(2-methylsulfanylethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-4-oxobutanoic acid

Molecular Formula

C83H125N27O27S5

Molecular Weight

2093.4

InChI

InChI=1S/C83H125N27O27S5/c1-5-37(2)63-78(133)102-52(65(88)120)32-139-140-33-53-72(127)96-46(23-39-12-14-41(113)15-13-39)69(124)99-48(24-40-29-91-36-93-40)80(135)109-21-8-11-57(109)76(131)107-64(38(3)112)79(134)105-55(35-142-141-34-54(74(129)103-53)104-77(132)58-25-42(114)30-110(58)82(137)50(28-62(118)119)98-66(121)43(84)9-6-19-92-83(89)90)73(128)97-47(26-60(86)116)70(125)94-45(18-22-138-4)67(122)101-51(31-111)71(126)100-49(27-61(87)117)81(136)108-20-7-10-56(108)75(130)95-44(68(123)106-63)16-17-59(85)115/h12-15,29,36-38,42-58,63-64,111-114H,5-11,16-28,30-35,84H2,1-4H3,(H2,85,115)(H2,86,116)(H2,87,117)(H2,88,120)(H,91,93)(H,94,125)(H,95,130)(H,96,127)(H,97,128)(H,98,121)(H,99,124)(H,100,126)(H,101,122)(H,102,133)(H,103,129)(H,104,132)(H,105,134)(H,106,123)(H,107,131)(H,118,119)(H4,89,90,92)

InChI Key

ZUOKYBVKCMQKIN-MLWUHNSQSA-N

SMILES

CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)C4CC(CN4C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)N1)CCC(=O)N)CC(=O)N)CO)CCSC)CC(=O)N)C(C)O)CC6=CNC=N6)CC7=CC=C(C=C7)O)C(=O)N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N1)CCC(=O)N)CC(=O)N)CO)CCSC)CC(=O)N)[C@@H](C)O)CC6=CNC=N6)CC7=CC=C(C=C7)O)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.